![molecular formula C9H13NO4S B1307304 N-Ethyl-N-(5-formyl-furan-2-ylmethyl)-methanesulfonamide CAS No. 842974-59-8](/img/structure/B1307304.png)
N-Ethyl-N-(5-formyl-furan-2-ylmethyl)-methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-N-(5-formyl-furan-2-ylmethyl)-methanesulfonamide is a compound that can be inferred to have a structure based on a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The compound is likely to be synthesized from furan derivatives and involves the introduction of a methanesulfonamide group. Although the specific compound is not directly mentioned in the provided papers, the synthesis and properties can be extrapolated from related research on furan derivatives and methanesulfonamide compounds.
Synthesis Analysis
The synthesis of furylmethane derivatives, which are structurally related to N-Ethyl-N-(5-formyl-furan-2-ylmethyl)-methanesulfonamide, can be achieved using a two-phase reaction system. This system utilizes an acidic aqueous phase containing -SO3H functionalized ionic liquids and a furan phase. The ionic liquids with alkyl chain linkers show more effectiveness and acidity, which enhances the yield of the condensation products. The best activity was observed with an imidazolium-based butylsulfonic acid ionic liquid, achieving a yield of up to 84% .
Molecular Structure Analysis
The molecular structure of N-Ethyl-N-(5-formyl-furan-2-ylmethyl)-methanesulfonamide would include a furan ring, an ethyl group, a formyl group, and a methanesulfonamide moiety. The furan ring provides aromaticity, while the formyl group is a reactive aldehyde that can participate in further chemical reactions. The methanesulfonamide group is a good leaving group in nucleophilic substitution reactions and can also provide solubility in water due to its polar nature.
Chemical Reactions Analysis
Compounds similar to N-Ethyl-N-(5-formyl-furan-2-ylmethyl)-methanesulfonamide can undergo various chemical reactions. For instance, the formyl group can react with nucleophiles in condensation reactions to form new carbon-carbon or carbon-nitrogen bonds. The methanesulfonamide group can be involved in reactions with nucleophiles where it acts as a leaving group, leading to the formation of new sulfonamide derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Ethyl-N-(5-formyl-furan-2-ylmethyl)-methanesulfonamide would be influenced by its functional groups. The furan ring contributes to the compound's aromatic character, while the formyl group can increase reactivity. The methanesulfonamide group is likely to enhance the solubility in polar solvents due to its polar nature. The compound's boiling point, melting point, and solubility would be determined by the interplay of these functional groups and the overall molecular structure.
Relevant Case Studies
While there are no direct case studies on N-Ethyl-N-(5-formyl-furan-2-ylmethyl)-methanesulfonamide, related research on methanesulfonamide compounds provides insight into their biological activity. For example, N-[2-Hydroxy-5-[2-(methylamino)ethyl]phenyl]methanesulfonamide is a potent agonist at alpha 1-adrenoceptors, indicating that methanesulfonamide derivatives can have significant pharmacological effects . Additionally, the impact of ethyl methanesulfonate on maize seedlings demonstrates that methanesulfonate compounds can influence growth and RNA synthesis, suggesting potential applications in agriculture and mutagenesis studies .
Scientific Research Applications
Catalytic Applications
Research has shown that derivatives of methanesulfonamide, including those with furan-2-ylmethyl groups, play a crucial role in catalysis. For instance, the use of Cp*Ir(pyridinesulfonamide)Cl precatalysts in base-free transfer hydrogenation of ketones highlights the utility of sulfonamide derivatives in catalysis under mild conditions, without the need for basic additives or halide abstractors, demonstrating high activity in transfer hydrogenation processes (Ruff et al., 2016).
Molecular Structure and Supramolecular Chemistry
The study of molecular and supramolecular structures of N-(2-(pyridin-2-yl)ethyl) derivatives of methanesulfonamide reveals insights into their conformation and hydrogen bonding patterns. These studies provide a foundational understanding of how these compounds interact at the molecular level, which is crucial for their application in various chemical reactions and material science (Jacobs et al., 2013).
Material Science and Synthesis
Sulfonamide derivatives, including those related to the compound , have been explored for their potential in material science, particularly in the synthesis of new materials. For example, the development of a two-phase system for the clean and high-yield synthesis of furylmethane derivatives over –SO3H functionalized ionic liquids demonstrates the versatility of sulfonamide derivatives in promoting efficient chemical reactions (Shinde & Rode, 2017).
Mechanism of Action
The mechanism of action for “N-Ethyl-N-(5-formyl-furan-2-ylmethyl)-methanesulfonamide” is not specified in the search results. It’s likely that the mechanism of action would depend on the specific context in which this compound is being used, such as the type of proteomics research it’s involved in .
Future Directions
properties
IUPAC Name |
N-ethyl-N-[(5-formylfuran-2-yl)methyl]methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4S/c1-3-10(15(2,12)13)6-8-4-5-9(7-11)14-8/h4-5,7H,3,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCGMLSKJLPIPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=C(O1)C=O)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl-N-(5-formyl-furan-2-ylmethyl)-methanesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.